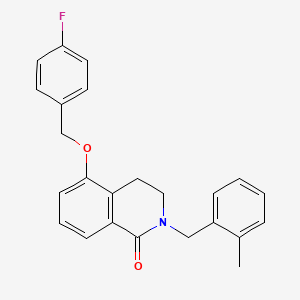

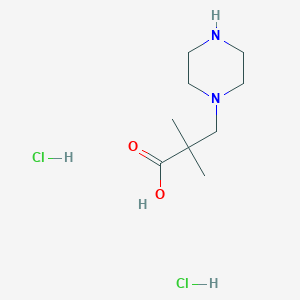

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a powder in physical form . The IUPAC name for this compound is 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride” is 273.2 . It is a powder in physical form . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymer Applications

Research has demonstrated the utility of piperazine-based compounds in the synthesis of polymers. For instance, polyamides have been synthesized using compounds that include piperazine as a key component, showing that these materials are soluble in specific solvents such as DMSO and water, suggesting their potential for various industrial and pharmaceutical applications (Hattori & Kinoshita, 1979). This aligns with the broader trend of utilizing piperazine derivatives for creating novel materials with desirable properties.

Drug Formulation and Stability Studies

Investigations into the crystalline hydrates of drugs containing piperazine derivatives have elucidated the complex stability and transformation pathways these substances can exhibit. For example, research into zwitterionic hydrates of a piperazine-containing compound revealed insights into the effects of temperature, water activity, and pH on solid form stability, highlighting the intricate balance required to maintain drug efficacy and stability (Braun et al., 2015).

Understanding of Molecular Interactions and Structural Analysis

The study of copper(II) acetate complexes with piperazine and its derivatives has provided valuable information on the magnetic and structural characteristics of these complexes, offering insights into their potential applications in catalysis and material science (Manhas, Kaur, & Dhindsa, 1992). Similarly, the detailed spectroscopic study of a piperazine derivative dihydrochloride salt has contributed to the understanding of its structural characteristics, facilitating its use in further chemical research and applications (Qin et al., 2005).

Polymorphism and Solid-State Chemistry

Research on polymorphism in pharmaceuticals involving piperazine derivatives has revealed the significance of solid-state chemistry in drug development, demonstrating how the structural form of a drug can influence its therapeutic efficacy and stability. Studies on the polymorphism of related small molecule drugs have illustrated the critical role of hydrogen bonding and molecular conformation in determining the solid-state properties of these compounds (Braun et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQNICLTZLUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)

![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)